molecular formula C24H28N2O6S2 B1605378 Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) CAS No. 39995-74-9

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)

Cat. No. B1605378
CAS RN: 39995-74-9
M. Wt: 504.6 g/mol
InChI Key: RNNGCAGZVZIHNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbosulfan is synthesized through various methods, including the hydrolysis of its parent compound, carbofuran . During this process, carbosulfan undergoes hydrolysis to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol , which is a 7-phenol metabolite . The exact synthetic pathways and conditions may vary based on the specific application.


Molecular Structure Analysis

The molecular structure of carbosulfan consists of a benzofuran ring system with two methyl groups (2,2-dimethyl) and two carbamate groups. The 2,3-dihydro-2,2-dimethyl-7-benzofuranol moiety plays a crucial role in its biological activity. You can visualize the structure here.


Chemical Reactions Analysis

Carbosulfan can participate in various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions. For instance, it reacts with titanium (Ti) or zirconium (Zr) alkoxides to yield dimers with interesting coordination geometries . Further investigations into its reactivity and transformation pathways are essential.


Physical And Chemical Properties Analysis

  • Refractive Index (n20/D) : 1.541 (lit.)
  • Density : 1.101 g/mL at 25 °C (lit.)

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

Future Directions

: MilliporeSigma: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-5-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S2/c1-23(2)14-16-12-17(10-11-18(16)31-23)29-21(27)25(5)33-34-26(6)22(28)30-19-9-7-8-15-13-24(3,4)32-20(15)19/h7-12H,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNGCAGZVZIHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)

CAS RN

39995-74-9
Record name Carbosulfan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039995749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)
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Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)

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